molecular formula C9H12BrN3O2S B5547672 ethyl [(2-amino-5-bromo-6-methyl-4-pyrimidinyl)thio]acetate

ethyl [(2-amino-5-bromo-6-methyl-4-pyrimidinyl)thio]acetate

Cat. No. B5547672
M. Wt: 306.18 g/mol
InChI Key: LIOSKGHVFJCJGJ-UHFFFAOYSA-N
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Description

The compound "ethyl [(2-amino-5-bromo-6-methyl-4-pyrimidinyl)thio]acetate" is of interest in the field of organic chemistry due to its potential as a precursor in the synthesis of heterocyclic compounds. Heterocyclic compounds are crucial in the development of pharmaceuticals, agrochemicals, and dyes due to their diverse chemical properties and biological activities.

Synthesis Analysis

The synthesis of compounds similar to ethyl [(2-amino-5-bromo-6-methyl-4-pyrimidinyl)thio]acetate involves multiple steps, including condensation, cyclization, and functional group transformations. For example, Farghaly and Gomha (2011) described the preparation of a related compound through the heating of specific precursors under reflux, showcasing the use of elemental analysis, IR, 1H-NMR, and mass spectral data for structural assignment (Farghaly & Gomha, 2011).

Molecular Structure Analysis

Crystal structure determination plays a critical role in understanding the molecular geometry and conformation of compounds. DyaveGowda et al. (2002) determined the crystal structure of a structurally related compound using X-ray methods, highlighting the importance of intra- and intermolecular hydrogen bonds in stabilizing the crystal structure (DyaveGowda et al., 2002).

Scientific Research Applications

Microwave-Assisted Synthesis for Antioxidant and Antimicrobial Activity

The synthesis of thiazolopyrimidine, thiazolodipyrimidine, and thiazolopyrimidothiazolopyrimidine derivatives, including reactions involving ethyl acetoacetate and thiourea, was achieved using both conventional and microwave-assisted methods. The microwave-assisted method showed preferable outcomes due to time and yield efficiencies. These compounds exhibited moderate to good antioxidant and antimicrobial activities, highlighting their potential in medicinal chemistry for developing new therapeutic agents (Youssef & Amin, 2012).

Structure and Reactions of Thiazolopyrimidine Carbinolamine

Investigations into the structure and reactions of thiazolopyrimidine carbinolamines demonstrated the complexities and intricacies of cyclization and ring transformations in chemical synthesis. These studies contribute to a deeper understanding of heterocyclic chemistry and the potential for synthesizing novel compounds with unique properties (Campaigne et al., 1981).

Antitumor and Anti-5-Lipoxygenase Agents

Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research underscores the potential of ethyl [(2-amino-5-bromo-6-methyl-4-pyrimidinyl)thio]acetate derivatives in developing new therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).

Synthesis and Photophysical Properties

The synthesis of novel thieno[2,3-b]pyridine derivatives and the examination of their spectral-fluorescent properties offer insights into the photophysical aspects of these compounds. Such studies are valuable for applications in material science, including the development of fluorescent materials and sensors (Ershov et al., 2019).

properties

IUPAC Name

ethyl 2-(2-amino-5-bromo-6-methylpyrimidin-4-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O2S/c1-3-15-6(14)4-16-8-7(10)5(2)12-9(11)13-8/h3-4H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOSKGHVFJCJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=NC(=C1Br)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-amino-5-bromo-6-methylpyrimidin-4-yl)sulfanylacetate

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